Formaldehyde;isocyanatobenzene
Overview
Description
Formaldehyde;isocyanatobenzene is a compound that combines the properties of formaldehyde and isocyanatobenzene. Formaldehyde is the simplest aldehyde, naturally occurring and synthetically produced, widely used in various industries. Isocyanatobenzene, also known as phenyl isocyanate, is an organic compound with a phenyl ring attached to an isocyanate group. It is a colorless liquid with a strong odor and is highly reactive.
Synthetic Routes and Reaction Conditions:
Formaldehyde: It is typically produced by the catalytic oxidation of methanol. The process involves passing methanol vapor over a catalyst such as silver or a mixture of iron and molybdenum oxides at high temperatures.
Isocyanatobenzene: It is synthesized by the reaction of aniline with phosgene. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods:
Formaldehyde: Industrially, formaldehyde is produced using the Formox process, which involves the catalytic oxidation of methanol using a metal oxide catalyst at temperatures around 300°C.
Isocyanatobenzene: Industrial production involves the reaction of aniline with phosgene in a continuous process, where the reactants are fed into a reactor, and the product is continuously removed.
Types of Reactions:
Formaldehyde: Undergoes various reactions such as polymerization, oxidation, and condensation. It reacts with phenols to form phenolic resins and with urea or melamine to form urea-formaldehyde and melamine-formaldehyde resins.
Isocyanatobenzene: Reacts with amines to form ureas and with alcohols to form carbamates. It also undergoes addition reactions with primary nitroparaffins to form substituted ureas and furoxanes.
Common Reagents and Conditions:
Formaldehyde: Common reagents include phenols, urea, melamine, and hydrogen peroxide. Reactions are typically carried out at elevated temperatures and in the presence of catalysts.
Isocyanatobenzene: Common reagents include amines, alcohols, and nitroparaffins. Reactions are carried out at room temperature or slightly elevated temperatures in the presence of a base.
Major Products:
Formaldehyde: Major products include phenolic resins, urea-formaldehyde resins, melamine-formaldehyde resins, and formic acid.
Isocyanatobenzene: Major products include substituted ureas, carbamates, and furoxanes.
Chemistry:
Formaldehyde: Used as a building block in organic synthesis, particularly in the production of resins and polymers.
Isocyanatobenzene: Used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Formaldehyde: Used as a disinfectant and preservative in laboratories and medical settings. It is also used in the preparation of vaccines.
Isocyanatobenzene: Used in the synthesis of biologically active compounds and as a reagent in biochemical research.
Industry:
Formaldehyde: Widely used in the production of resins, plastics, textiles, and adhesives.
Isocyanatobenzene: Used in the production of polyurethane foams, coatings, and elastomers.
Formaldehyde:
Mechanism: Formaldehyde exerts its effects by forming cross-links between proteins and nucleic acids, leading to the stabilization of biological tissues and inhibition of microbial growth.
Molecular Targets: Targets include proteins, DNA, and RNA, leading to the formation of stable complexes that prevent degradation.
Isocyanatobenzene:
Mechanism: Reacts with nucleophiles such as amines and alcohols to form stable urea and carbamate derivatives.
Molecular Targets: Targets include amino groups in proteins and hydroxyl groups in alcohols, leading to the formation of stable covalent bonds.
Mechanism of Action
Target of Action
Formaldehyde: Formaldehyde is a highly reactive aldehyde gas that interacts with various biological targets. It primarily targets proteins and DNA in cells . It can bind to lysine, tyrosine, asparagine, tryptophan, histidine, arginine, cysteine, and glutamine in all of the proteins present in a specimen .
Isocyanatobenzene: The primary targets of isocyanatobenzene are not well-documented in the literature
Mode of Action
Formaldehyde: Formaldehyde acts as a fixative and preservative by cross-linking or denaturing proteins and causing DNA damage potentially through protein-DNA cross-linking . This prevents the operation of essential cell functions, causing loss of viability .
Isocyanatobenzene: The mode of action of isocyanatobenzene is not well-documented in the literature
Biochemical Pathways
Formaldehyde: Formaldehyde is involved in several biochemical pathways, including the metabolism of glycine and serine . It can also affect the action pathways of various drugs .
Isocyanatobenzene: The biochemical pathways affected by isocyanatobenzene are not well-documented in the literature
Result of Action
Formaldehyde: The molecular and cellular effects of formaldehyde’s action include protein and DNA cross-linking, which can disrupt essential cell functions and lead to cell death .
Isocyanatobenzene: The molecular and cellular effects of isocyanatobenzene’s action are not well-documented in the literature
Action Environment
Formaldehyde: Environmental factors can influence the action, efficacy, and stability of formaldehyde. For example, formaldehyde emissions can react with other pollutants to form ground-level ozone, contributing to smog and air pollution . Formaldehyde can also be deposited onto soil and water, leading to contamination and potential harm to ecosystems and aquatic life .
Comparison with Similar Compounds
Formaldehyde: Similar compounds include acetaldehyde, glutaraldehyde, and paraformaldehyde.
Isocyanatobenzene: Similar compounds include methyl isocyanate, ethyl isocyanate, and tolyl isocyanate.
Uniqueness:
Formaldehyde: Unique due to its high reactivity and versatility in forming various polymers and resins.
Isocyanatobenzene: Unique due to its ability to form stable urea and carbamate derivatives, making it valuable in organic synthesis and industrial applications.
Properties
IUPAC Name |
formaldehyde;isocyanatobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO.CH2O/c9-6-8-7-4-2-1-3-5-7;1-2/h1-5H;1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEOXXUIKUHXLD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27789-24-8 | |
Record name | Formaldehyde-phenyl isocyanate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27789-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Polymeric diphenylmethane diisocyanate is a dark-brown liquid with a weak odor. Sinks in water. (USCG, 1999), Dark amber viscous liquid; [HSDB], Dark-brown liquid with a weak odor. | |
Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8999 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Polymethylene polyphenyl isocyanate | |
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Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/809 | |
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Boiling Point |
392 °F at 760 mmHg (USCG, 1999), 392 °F | |
Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |
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Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/809 | |
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Flash Point |
425 °F (USCG, 1999), 215-218 °C, 200 °C | |
Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8999 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/809 | |
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Density |
1.2 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2 @ 20 °C/20 °C, 1.2 | |
Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |
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Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/809 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.000003 [mmHg], LESS THAN 1X10-4 MM HG @ 25 °C | |
Record name | Polymethylene polyphenyl isocyanate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1087 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |
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Color/Form |
DARK-AMBER VISCOUS LIQUID | |
CAS No. |
9016-87-9 | |
Record name | POLYMERIC DIPHENYLMETHANE DIISOCYANATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8999 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Isocyanic acid, polymethylenepolyphenylene ester | |
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Record name | Isocyanic acid, polymethylenepolyphenylene ester | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.554 | |
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Record name | polymethylenpolyfenylisokyanát | |
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Record name | POLYMETHYLENE POLYPHENYL ISOCYANATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2011 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/809 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
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Melting Point |
200 °C | |
Record name | POLYMERIC 4,4’-METHYLENEDIPHENYL DIISOCYANATE (PAPI; polymeric MDI) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/809 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Retrosynthesis Analysis
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